rac 5-Keto Fluvastatin

Description

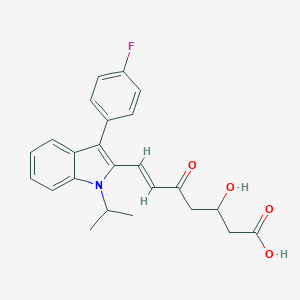

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,19,28H,13-14H2,1-2H3,(H,29,30)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIBOMHNSMFWBF-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160169-39-0 | |

| Record name | 7-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoic acid, (6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID, (6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LLT21950O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of rac 5-Keto Fluvastatin

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for rac 5-Keto Fluvastatin, a key intermediate and known impurity in the manufacturing of the cholesterol-lowering drug, Fluvastatin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical reactions, mechanistic underpinnings, and experimental protocols. The synthesis is presented with a focus on the causal relationships behind procedural choices, aiming to equip the reader with a robust understanding of this synthetic route. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.

Introduction: The Significance of this compound

This compound, chemically known as (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid, is a crucial molecule in the landscape of statin synthesis.[1][2] It is recognized as Fluvastatin EP Impurity D, highlighting its importance in the quality control and manufacturing of Fluvastatin.[1][3][4][5] Understanding its synthesis is not only critical for impurity profiling and control but also provides valuable insights into the broader chemistry of statin side-chain construction.

This guide will delineate a convergent and logical synthetic pathway to this compound, commencing from readily available starting materials and proceeding through key transformations, including indole synthesis, Vilsmeier-Haack formylation, and a pivotal Aldol condensation.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically dissected into two primary fragments: the indole core and the heptenoic acid side-chain. A convergent approach is often favored in industrial settings for its efficiency. The key bond formation that unites these fragments is typically achieved through an Aldol-type condensation.

Our synthetic strategy will therefore focus on:

-

Part A: Synthesis of the Indole Aldehyde Core: The construction of the functionalized indole ring system, culminating in the key aldehyde intermediate.

-

Part B: Side-Chain Elaboration via Aldol Condensation: The formation of the β-hydroxy keto-ester side chain through a carefully controlled Aldol reaction.

-

Part C: Final Hydrolysis: The conversion of the ester intermediate to the target carboxylic acid, this compound.

The Synthetic Pathway: A Detailed Exploration

Part A: Synthesis of the Indole Aldehyde Core

The synthesis of the crucial intermediate, (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein, begins with the construction of the indole nucleus.

Step 1: Fischer Indole Synthesis

A classic and efficient method for the synthesis of the indole core is the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde. In this case, 4-fluorophenylhydrazine is reacted with isopropyl methyl ketone. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement (the Fischer rearrangement) to form the indole ring.

Step 2: Vilsmeier-Haack Formylation

With the indole core established, the next key transformation is the introduction of the propenal side chain. This is achieved via a Vilsmeier-Haack reaction. The indole is treated with a Vilsmeier reagent, which can be generated in situ from phosphorus oxychloride and a substituted formamide like N-methyl-N-phenyl-3-aminoacrolein. This electrophilic aromatic substitution reaction introduces the formyl group at the C2 position of the indole ring, yielding the key aldehyde intermediate, (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein.

Part B: Side-Chain Elaboration via Aldol Condensation

The heart of the synthesis lies in the stereoselective construction of the side chain. This is accomplished through a base-mediated Aldol condensation.

The reaction involves the generation of a dianion from tert-butyl acetoacetate. The use of two strong bases, such as sodium hydride (NaH) followed by n-butyllithium (n-BuLi), is crucial. Sodium hydride, a non-nucleophilic base, first deprotonates the active methylene group of the tert-butyl acetoacetate. The subsequent addition of n-butyllithium, a stronger base, deprotonates the terminal methyl group, generating the dianion.

This powerful nucleophile then attacks the electrophilic carbonyl carbon of the indole aldehyde synthesized in Part A. The choice of a tert-butyl ester is strategic, as the bulky tert-butyl group can influence the stereochemical outcome of the reaction and is readily cleaved in the final step. The reaction is performed at low temperatures to control the reactivity and minimize side reactions. This condensation yields the tert-butyl ester of this compound.

Part C: Final Hydrolysis

The final step in the synthesis is the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Given the potential for side reactions under harsh basic conditions, a mild acidic hydrolysis is often preferred for cleaving tert-butyl esters. Treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) at room temperature effectively removes the tert-butyl group to yield the final product, this compound.

Visualization of the Synthetic Pathway

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthetic pathway to this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part A: Synthesis of (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein

This procedure is adapted from established methods for indole synthesis and formylation.

-

Fischer Indole Synthesis:

-

To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add isopropyl methyl ketone (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-fluorophenyl)-1-isopropyl-1H-indole.

-

-

Vilsmeier-Haack Reaction:

-

In a flask under an inert atmosphere (e.g., nitrogen), cool a solution of N-methyl-N-phenyl-3-aminoacrolein (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl3, 1.2 eq) and stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein.

-

Part B: Synthesis of tert-Butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate

This protocol is based on the procedure described in patent CN104250222A.[6]

-

Dianion Formation:

-

To a dry, nitrogen-purged reactor, add anhydrous 2-methyltetrahydrofuran and cool to 0 °C.

-

Add 60% sodium hydride (1.0 eq) in portions.

-

Slowly add tert-butyl acetoacetate (1.0 eq) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes.

-

Add a solution of n-butyllithium (1.6 M in hexanes, 1.0 eq) dropwise, keeping the temperature below 5 °C. Continue stirring for 1 hour.

-

-

Aldol Condensation:

-

Slowly add a solution of (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein (0.9 eq) in 2-methyltetrahydrofuran to the dianion solution at -10 °C.

-

Maintain the reaction at -10 °C for 2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with 2-methyltetrahydrofuran.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Part C: Synthesis of this compound

-

Hydrolysis of the tert-Butyl Ester:

-

Dissolve the purified tert-butyl ester from Part B in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) at room temperature.

-

Stir the reaction mixture for 2-4 hours, or until TLC analysis shows complete conversion.

-

Remove the solvent and excess TFA under reduced pressure.

-

The crude product can be purified by recrystallization or preparative HPLC to yield this compound.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | C₁₇H₁₆FN | 269.32 | Indole core intermediate |

| (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein | C₂₀H₁₈FNO | 307.36 | Key aldehyde for condensation |

| tert-Butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate | C₂₈H₃₂FNO₄ | 465.56 | Keto-ester intermediate[7] |

| This compound | C₂₄H₂₄FNO₄ | 409.45 | Final Product [1] |

Discussion and Mechanistic Insights

The synthesis of this compound is a testament to the power of classic organic reactions applied to the construction of complex pharmaceutical intermediates. The Fischer indole synthesis provides a reliable entry to the core heterocyclic structure. The subsequent Vilsmeier-Haack reaction is a highly effective method for C-C bond formation and introduction of the aldehyde functionality.

The cornerstone of this synthesis is the Aldol condensation. The use of a dianion of tert-butyl acetoacetate is a sophisticated strategy that allows for regioselective attack from the terminal methyl group's enolate. This level of control is essential for building the desired carbon skeleton of the side chain. The low reaction temperature is critical to prevent side reactions, such as self-condensation of the acetoacetate or undesired Michael additions.

The final hydrolysis of the tert-butyl ester is a standard deprotection step. The choice of acidic conditions with TFA is common for tert-butyl esters due to the stability of the resulting tert-butyl cation, which allows the reaction to proceed under mild conditions.

Conclusion

This technical guide has provided a detailed and scientifically grounded pathway for the synthesis of this compound. By understanding the rationale behind each synthetic step and the critical experimental parameters, researchers and drug development professionals can effectively produce and control this important intermediate and impurity. The provided experimental protocols offer a practical starting point for laboratory synthesis, and the mechanistic insights serve to deepen the understanding of the underlying chemical principles.

References

- 1. allmpus.com [allmpus.com]

- 2. 5 Oxo Fluvastatin [artisbiotech.com]

- 3. clearsynth.com [clearsynth.com]

- 4. veeprho.com [veeprho.com]

- 5. Fluvastatin EP Impurity D - CAS - 1160169-39-0 | Axios Research [axios-research.com]

- 6. CN104250222A - Improvement method of preparation technology of tert-butyl (E)-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl)-3-oxo-5-hydroxy-6-heptenoate - Google Patents [patents.google.com]

- 7. tert-Butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate | 194934-95-7 [chemicalbook.com]

chemical properties of 5-Keto Fluvastatin

An In-depth Technical Guide to the Chemical Properties of 5-Keto Fluvastatin

Introduction

In the landscape of pharmaceutical development and manufacturing, the characterization of impurities and degradation products is as critical as the analysis of the active pharmaceutical ingredient (API) itself. 5-Keto Fluvastatin, also known as Fluvastatin EP Impurity D, represents a significant process-related impurity and degradation product of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used for treating hypercholesterolemia.[1][2] Understanding the chemical properties of this molecule is paramount for developing robust analytical methods, ensuring drug product stability, and complying with stringent regulatory standards set by bodies like the ICH.

This guide provides a comprehensive overview of the , designed for researchers, analytical scientists, and drug development professionals. We will delve into its physicochemical characteristics, stability, spectroscopic profile, and chromatographic analysis, offering field-proven insights into its behavior and characterization.

Chemical Identity and Physicochemical Properties

5-Keto Fluvastatin is structurally similar to its parent compound, Fluvastatin, with the key difference being the oxidation of the hydroxyl group at the C5 position of the heptenoic acid side chain to a ketone. This seemingly minor modification significantly alters its polarity and potential for intermolecular interactions.

The fundamental identifiers and physico are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid | [1] |

| Synonyms | rac 5-Keto Fluvastatin, Fluvastatin EP Impurity D, 3-Hydroxy-5-keto fluvastatin | [1][2] |

| CAS Number | 1160169-39-0 | [1][3] |

| Molecular Formula | C₂₄H₂₄FNO₄ | [1][3] |

| Molecular Weight | 409.45 g/mol | [3] |

| Appearance | Yellow to Dark Yellow Solid | [2] |

| Melting Point | >160°C | [2] |

| pKa (Predicted) | 4.20 ± 0.10 | [2] |

| XLogP3 (Predicted) | 3.4 | [1] |

Solubility and Stability

The solubility and stability profile of an impurity is critical for its isolation, storage, and for developing appropriate analytical methods.

Solubility Profile

5-Keto Fluvastatin is a sparingly soluble compound. Its solubility is a key consideration for sample preparation in chromatographic analysis.

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly Soluble | [2] |

| DMSO | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

| Methanol-DMSO | Soluble | [3] |

Causality Insight: The presence of both polar (carboxylic acid, hydroxyl, ketone) and non-polar (indole, fluorophenyl) moieties results in limited solubility in a wide range of common solvents. A mixture of solvents, such as Methanol-DMSO, is often required to achieve complete dissolution for analysis.[3]

Stability and Storage

5-Keto Fluvastatin is reported to be hygroscopic.[2] Proper handling and storage are essential to maintain its integrity as a reference standard.

-

Storage Conditions: Store at -20°C in a freezer under an inert atmosphere.[2]

-

Handling: Due to its hygroscopic nature, it should be handled in a controlled environment (e.g., a glovebox with low humidity) to prevent water absorption, which could affect its purity and mass determination.

Formation Pathway

5-Keto Fluvastatin is not a synthetic target for therapeutic use but rather an impurity that arises during the synthesis or, more commonly, through the degradation of Fluvastatin. Forced degradation studies, which intentionally stress an API under various conditions (acid, base, oxidation, heat, light), are crucial for identifying potential degradation products like 5-Keto Fluvastatin.[4][5] The formation involves the selective oxidation of the secondary alcohol at the C5 position to a ketone.

Caption: Formation of 5-Keto Fluvastatin from Fluvastatin via oxidation.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 5-Keto Fluvastatin are not widely published, its structure allows for the confident prediction of key spectroscopic features. Commercial suppliers of this reference standard confirm the availability of such data upon purchase.[3][6]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

| O-H Stretch (Alcohol) | ~3400 (broad) | Presence of the C3-hydroxyl group. |

| O-H Stretch (Carboxylic Acid) | ~3300-2500 (very broad) | Characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer. |

| C=O Stretch (Carboxylic Acid) | ~1710 | Carbonyl stretch of the carboxylic acid. |

| C=O Stretch (Ketone) | ~1685 | Carbonyl stretch of the α,β-unsaturated ketone in the side chain. |

| C=C Stretch (Alkene) | ~1630 | Alkene stretch conjugated with the ketone. |

| C=C Stretch (Aromatic) | ~1600, 1500 | Phenyl and indole ring vibrations. |

| C-F Stretch | ~1220 | Strong absorption from the fluorophenyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Key expected signals include the isopropyl methyl protons (doublet, ~1.5 ppm), protons on the heptenoic acid chain (multiplets between 2.5-4.5 ppm), the vinyl protons (doublets, ~6.5-7.5 ppm), and the aromatic protons from the indole and fluorophenyl rings (multiplets, ~7.0-8.0 ppm). The absence of a proton signal corresponding to the C5 position (which would be a carbinol proton in Fluvastatin) is a key indicator of oxidation.

-

¹³C NMR: The most downfield signal would be the ketone carbonyl carbon (C5) at ~198-205 ppm. The carboxylic acid carbonyl (C1) would appear around 175-180 ppm. Aromatic carbons would resonate in the 110-165 ppm range, while the aliphatic carbons of the side chain would be found in the upfield region (30-80 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion: In high-resolution MS (HRMS), the protonated molecule [M+H]⁺ would have an exact mass of approximately 410.1762, confirming the elemental composition C₂₄H₂₅FNO₄⁺.

-

Key Fragmentation: The fragmentation of 5-Keto Fluvastatin under collision-induced dissociation (CID) would likely involve characteristic losses. Cleavage of the C-C bonds adjacent to the ketone is a common fragmentation pathway for ketones.[7] We can predict cleavages on either side of the C5-keto group, as well as losses of water (H₂O) from the C3-hydroxyl group and the loss of the carboxylic acid group (COOH).

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the quantitative analysis of 5-Keto Fluvastatin. A well-developed, stability-indicating method can effectively separate it from Fluvastatin and other related impurities.[8][9][10]

Caption: General workflow for the HPLC analysis of 5-Keto Fluvastatin.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method based on published literature for the analysis of Fluvastatin and its impurities.[9][10] Method validation according to ICH guidelines is mandatory for use in a regulated environment.

1. Instrumentation:

-

HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax C18, 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M potassium dihydrogen orthophosphate, pH adjusted to 4.5) and an organic modifier (e.g., acetonitrile and/or methanol). A common starting point could be a ratio like Methanol:Water (80:20, v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: 242 nm or 305 nm, where both Fluvastatin and its impurities show significant absorbance.[9]

-

Column Temperature: Ambient or controlled at 30°C.

-

Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

-

Standard Preparation: Accurately weigh and dissolve 5-Keto Fluvastatin reference standard in a suitable diluent (e.g., mobile phase or a methanol/water mixture) to a final concentration of approximately 5-10 µg/mL.

-

Sample Preparation: Accurately weigh the Fluvastatin API or powdered dosage form and dissolve in the diluent to achieve a target concentration of the main analyte (e.g., 1 mg/mL). The concentration of impurities will be relative to this.

-

System Suitability: Prepare a solution containing Fluvastatin and known impurities (including 5-Keto Fluvastatin) to verify the resolution, tailing factor, and reproducibility of the system.

4. Analysis and Data Interpretation:

-

Inject the blank (diluent), system suitability solution, standard, and sample solutions.

-

Identify the 5-Keto Fluvastatin peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the impurity using the peak area response, typically by comparison to the standard or as a percentage relative to the main Fluvastatin peak.

Trustworthiness and Self-Validation: The inclusion of a system suitability solution containing both the API and the impurity is a self-validating step. It ensures that the chromatographic system can adequately separate the compounds on the day of analysis, confirming the method's specificity and providing confidence in the quantitative results.

Conclusion

5-Keto Fluvastatin is a critical impurity whose chemical properties must be thoroughly understood for the safe and effective development of Fluvastatin drug products. Its identity, physicochemical characteristics, and formation pathway inform the development of robust analytical controls. The predictive spectroscopic data and detailed chromatographic protocols outlined in this guide provide a strong foundation for researchers and scientists to detect, quantify, and control this impurity, thereby ensuring the quality and stability of the final pharmaceutical product.

References

- 1. This compound | C24H24FNO4 | CID 23112881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1160169-39-0 [chemicalbook.com]

- 3. allmpus.com [allmpus.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. oarjpublication.com [oarjpublication.com]

- 9. ijnrd.org [ijnrd.org]

- 10. sphinxsai.com [sphinxsai.com]

The Biological Activity of Fluvastatin Metabolites: An In-depth Technical Guide

Abstract

Fluvastatin, a fully synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy is primarily attributed to the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] However, the biological activity of fluvastatin extends beyond its lipid-lowering effects, encompassing a range of pleiotropic actions that contribute to its cardiovascular protective benefits. Upon administration, fluvastatin undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. This guide provides a comprehensive technical overview of the biological activities of these metabolites, comparing their HMG-CoA reductase inhibitory potential and exploring their contribution to the pleiotropic effects of the parent drug. Detailed experimental protocols and workflows are provided to facilitate further research in this area.

Introduction to Fluvastatin and its Clinical Significance

Fluvastatin is indicated for the treatment of hypercholesterolemia and mixed dyslipidemia.[2] By inhibiting HMG-CoA reductase, fluvastatin reduces the synthesis of cholesterol in the liver, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors and enhances the clearance of LDL cholesterol from the circulation.[3] Clinically, this leads to a significant reduction in total cholesterol, LDL cholesterol, and triglycerides, along with a modest increase in high-density lipoprotein (HDL) cholesterol.[4] Beyond its impact on lipid profiles, fluvastatin has been shown to reduce the risk of major adverse cardiovascular events.[5]

Fluvastatin is administered as a racemic mixture of two enantiomers: (3R,5S)-fluvastatin and (3S,5R)-fluvastatin.[6] The pharmacological activity, primarily the inhibition of HMG-CoA reductase, resides almost exclusively with the (3R,5S)-enantiomer.[7][8]

Metabolism of Fluvastatin

Fluvastatin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes. The major metabolizing enzyme is CYP2C9, with minor contributions from CYP3A4 and CYP2C8.[9] This metabolic profile distinguishes fluvastatin from some other statins that are predominantly metabolized by CYP3A4, reducing the potential for certain drug-drug interactions.[3] The primary metabolic pathways are hydroxylation of the indole ring and N-deisopropylation.[10] This results in the formation of three main metabolites:

-

5-hydroxy-fluvastatin

-

6-hydroxy-fluvastatin

-

N-desisopropyl-fluvastatin

These metabolites are further conjugated and primarily excreted in the feces.[7] Importantly, while these metabolites are considered pharmacologically active, they do not circulate in significant concentrations in the blood, suggesting their biological effects are largely confined to the liver.[11]

Comparative Biological Activity

HMG-CoA Reductase Inhibitory Activity

The primary pharmacological action of fluvastatin and its active metabolites is the inhibition of HMG-CoA reductase. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound | IC50 (nM) for HMG-CoA Reductase Inhibition | Relative Potency | Notes |

| (3R,5S)-Fluvastatin | ~8[2][12] | High | The pharmacologically active enantiomer. |

| Fluvastatin (racemic) | 40 - 100[2] | Moderate | Mixture of (3R,5S) and (3S,5R) enantiomers, tested in human liver microsomes. |

| (3S,5R)-Fluvastatin | > 240[8] | Low / Inactive | Estimated to be at least 30-fold less active than the (3R,5S)-enantiomer. |

| Hydroxylated Metabolites | Data not widely available | Active (presumed) | Considered pharmacologically active but do not circulate systemically in high concentrations. |

| N-desisopropyl Metabolite | Data not widely available | Active (presumed) | Considered pharmacologically active but do not circulate systemically in high concentrations. |

Note: The IC50 value for (3R,5S)-Fluvastatin is attributed to the active enantiomer, which is responsible for the majority of the racemic mixture's activity. Specific IC50 values for the individual metabolites are not consistently reported in publicly available literature, indicating a key area for further investigation.

The stereochemistry of fluvastatin is critical to its activity. The (3R,5S)-enantiomer exhibits significantly higher potency in inhibiting HMG-CoA reductase compared to the (3S,5R)-enantiomer, which is largely inactive.[7] This stereoselectivity underscores the specific binding interactions required at the active site of the enzyme. While direct comparative IC50 values for the hydroxylated and N-desisopropyl metabolites are scarce, their pharmacological activity is acknowledged.[11]

Pleiotropic Effects: Beyond Cholesterol Lowering

Statins, including fluvastatin, exert a variety of beneficial effects on the cardiovascular system that are independent of their lipid-lowering properties. These "pleiotropic" effects are increasingly recognized as significant contributors to their overall clinical benefit. The metabolites of fluvastatin have been shown to contribute to these effects, particularly in the realms of antioxidant and anti-inflammatory activity.

Oxidative stress is a key contributor to the pathogenesis of atherosclerosis. Fluvastatin and its metabolites have demonstrated significant antioxidant properties.[2] Studies have shown that the hydroxylated metabolites of fluvastatin, particularly those with a phenolic hydroxyl group on the indole moiety, exhibit stronger superoxide anion scavenging activity than the parent compound.[3] In some cases, these metabolites were found to be three times more potent than fluvastatin itself.[3] This enhanced antioxidant capacity suggests that the metabolic conversion of fluvastatin in the liver may potentiate its protective effects against oxidative damage within the hepatic microenvironment.

Inflammation is a critical component of all stages of atherosclerosis. Fluvastatin has been shown to exert anti-inflammatory effects on macrophages, key immune cells involved in the development of atherosclerotic plaques.[10] It can reduce the expression of pro-inflammatory genes and cytokines in pro-inflammatory M1 macrophages while enhancing anti-inflammatory markers in M2 macrophages.[7][10] These immunomodulatory effects are dependent on the mevalonate pathway, the same pathway responsible for cholesterol synthesis.[7] While the specific contributions of individual fluvastatin metabolites to these anti-inflammatory effects have not been fully elucidated, their localized activity within the liver suggests a potential role in modulating hepatic inflammation.

Fluvastatin has been shown to have direct effects on vascular smooth muscle cells (VSMCs) and endothelial cells. It can inhibit the proliferation and migration of VSMCs, processes that are crucial in the development of atherosclerotic lesions.[9][13][14] Furthermore, fluvastatin can enhance the activity of endothelial nitric oxide synthase (eNOS), an enzyme that produces nitric oxide (NO), a key molecule in maintaining vascular health and promoting vasodilation.[4][10][15] The contribution of fluvastatin's metabolites to these vascular effects is an area of ongoing research.

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of the biological activities of fluvastatin and its metabolites.

In Vitro HMG-CoA Reductase Inhibition Assay

Principle: This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the conversion of HMG-CoA to mevalonate. The inhibitory potential of a compound is determined by its ability to reduce the rate of this reaction.[3]

Materials:

-

Purified HMG-CoA reductase (catalytic domain)

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

-

Fluvastatin and its metabolites

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of fluvastatin and its metabolites in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solutions in the assay buffer to create a range of test concentrations.

-

Prepare working solutions of HMG-CoA and NADPH in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, NADPH, and the test compounds (fluvastatin or its metabolites) at various concentrations.

-

Include control wells containing the vehicle (e.g., DMSO) and wells with no enzyme (blank).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a pre-determined amount of HMG-CoA reductase to each well.

-

Immediately place the plate in the microplate reader, pre-set to 37°C, and begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration by determining the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Cholesterol Synthesis Assay

Principle: This assay measures the de novo synthesis of cholesterol in cultured cells by providing a radiolabeled precursor, such as [¹⁴C]-acetate, and quantifying its incorporation into cholesterol. The inhibitory effect of fluvastatin and its metabolites on cellular cholesterol synthesis can thus be determined.

Materials:

-

Cultured cells (e.g., HepG2 human hepatoma cells)

-

Cell culture medium and supplements

-

Fluvastatin and its metabolites

-

[¹⁴C]-acetate (radiolabeled precursor)

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with varying concentrations of fluvastatin or its metabolites for a specified period (e.g., 24 hours).

-

-

Radiolabeling:

-

Add [¹⁴C]-acetate to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized lipids.

-

-

Lipid Extraction:

-

Wash the cells to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using an appropriate solvent system.

-

-

Separation and Quantification:

-

Separate the extracted lipids by TLC.

-

Identify the cholesterol band by co-migration with a known cholesterol standard.

-

Scrape the cholesterol band from the TLC plate and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the total protein content of the cell lysate.

-

Calculate the percentage of inhibition of cholesterol synthesis for each treatment condition relative to the vehicle control.

-

Cellular Antioxidant Activity Assay (DCF-DA Assay)

Principle: This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels. The antioxidant activity of fluvastatin and its metabolites can be assessed by their ability to reduce ROS-induced fluorescence.[6][16][17][18][19]

Materials:

-

Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)

-

Cell culture medium

-

Fluvastatin and its metabolites

-

DCFH-DA probe

-

An oxidizing agent to induce ROS production (e.g., hydrogen peroxide or tert-butyl hydroperoxide)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of fluvastatin or its metabolites for a specified duration.

-

-

Probe Loading and ROS Induction:

-

Load the cells with DCFH-DA by incubating them in a medium containing the probe.

-

Wash the cells to remove excess probe.

-

Induce oxidative stress by adding an oxidizing agent to the cells.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of reduction in ROS levels for each treatment condition compared to the control (oxidizing agent alone).

-

Conclusion

The biological activity of fluvastatin is a composite of the actions of the parent drug and its hepatic metabolites. While the (3R,5S)-enantiomer of fluvastatin is the primary driver of HMG-CoA reductase inhibition, its metabolites, particularly the hydroxylated forms, exhibit significant and, in some cases, superior antioxidant properties. These findings highlight the importance of considering the metabolic fate of fluvastatin when evaluating its overall pharmacological profile. The localized activity of these metabolites within the liver may contribute significantly to the pleiotropic effects of fluvastatin, offering protection against oxidative stress and inflammation in this key organ for cholesterol homeostasis. Further research is warranted to precisely quantify the HMG-CoA reductase inhibitory potency of the individual metabolites and to fully elucidate their contributions to the diverse, beneficial effects of fluvastatin therapy.

References

- 1. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Beneficial vasoactive endothelial effects of fluvastatin: focus on prostacyclin and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of clinical trials comparing HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 7. DSpace [helda.helsinki.fi]

- 8. researchgate.net [researchgate.net]

- 9. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluvastatin upregulates endothelial nitric oxide synthase activity via enhancement of its phosphorylation and expression and via an increase in tetrahydrobiopterin in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of fluvastatin in the treatment of hypercholesterolemia in renal transplant recipients taking cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Statins Inhibit Inflammatory Cytokine Production by Macrophages and Acinar-to-Ductal Metaplasia of Pancreatic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitor of proliferation of arterial smooth-muscle cells by fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of endothelial nitric oxide synthase and endothelin-1 expression by fluvastatin in human vascular endothelial cells [pubmed.ncbi.nlm.nih.gov]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. yenepoya.res.in [yenepoya.res.in]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Core Mechanism of Action of rac 5-Keto Fluvastatin

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the mechanistic underpinnings of rac 5-Keto Fluvastatin, a significant impurity and potential metabolite of the HMG-CoA reductase inhibitor, Fluvastatin. While direct pharmacological data on this compound is not extensively available in public literature, this document synthesizes the known pharmacology of its parent compound, Fluvastatin, to logically infer its mechanism of action. We delve into the foundational principles of HMG-CoA reductase inhibition, the intricate metabolic pathways of Fluvastatin, and the likely role of the 5-keto functional group. Furthermore, this guide outlines detailed experimental protocols essential for the definitive characterization of this compound's biological activity, thereby providing a robust framework for future research and development in the field of lipid-lowering therapeutics.

Introduction: The Context of this compound

Fluvastatin is a first-generation, fully synthetic statin used in the management of hypercholesterolemia.[1] It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] As with any pharmaceutical agent, the synthesis and metabolic degradation of Fluvastatin can result in the formation of related substances and impurities. One such compound of interest is this compound, formally identified as Fluvastatin EP Impurity D.[3][4] Understanding the pharmacological profile of such impurities is critical for ensuring the safety, efficacy, and quality of the parent drug. This guide aims to provide a detailed, scientifically-grounded perspective on the probable mechanism of action of this compound, drawing upon the well-established pharmacology of Fluvastatin and principles of medicinal chemistry.

The Canonical Mechanism of Action: Fluvastatin and HMG-CoA Reductase Inhibition

To comprehend the likely action of this compound, a thorough understanding of the parent compound's mechanism is paramount. Fluvastatin exerts its lipid-lowering effects by directly competing with the endogenous substrate, HMG-CoA, for the active site of HMG-CoA reductase.[2] This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol and other isoprenoids.[2]

The key molecular interactions involve the dihydroxy acid portion of Fluvastatin, which mimics the structure of the intermediate formed during the enzymatic reaction. This allows for high-affinity binding to the active site of HMG-CoA reductase. Fluvastatin is administered as a racemic mixture of two enantiomers, with the (3R,5S)-enantiomer being significantly more pharmacologically active than the (3S,5R)-enantiomer.[5]

Signaling Pathway of HMG-CoA Reductase Inhibition

The inhibition of HMG-CoA reductase by Fluvastatin triggers a cascade of cellular events aimed at maintaining cholesterol homeostasis.

Caption: Fluvastatin competitively inhibits HMG-CoA reductase, leading to reduced cholesterol synthesis and increased LDL receptor expression.

Inferred Mechanism of Action of this compound

Given the structural similarity between Fluvastatin and this compound, it is highly probable that the primary mechanism of action of the latter also involves the inhibition of HMG-CoA reductase. The core pharmacophore, including the fluorophenyl-substituted indole ring and the heptenoic acid side chain, remains intact. The key structural difference is the presence of a ketone group at the 5-position of the side chain, in place of a hydroxyl group.

This modification could potentially influence the binding affinity for the HMG-CoA reductase active site. The hydroxyl group in Fluvastatin is crucial for forming hydrogen bonds with amino acid residues in the enzyme's active site. The replacement of this hydroxyl group with a ketone may alter or reduce the strength of these interactions, potentially leading to a lower inhibitory potency compared to the parent compound. However, without empirical data, the extent of this impact remains speculative. It is also conceivable that this compound acts as a prodrug, being converted to an active form in vivo, or possesses off-target activities.

Metabolic Fate of Fluvastatin and the Genesis of this compound

Fluvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isoenzyme CYP2C9.[6] The major metabolic pathways include hydroxylation at the 5- and 6-positions of the indole ring and N-deisopropylation.[5] The formation of 5-hydroxy Fluvastatin is a key metabolic step. It is plausible that this compound could arise as a further oxidation product of 5-hydroxy Fluvastatin or as a direct metabolite through an alternative pathway. It may also be a degradation product formed during the manufacturing process or upon storage.

Metabolic Pathway of Fluvastatin

Caption: Fluvastatin is primarily metabolized by CYP2C9 to various hydroxylated and dealkylated products.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on HMG-CoA reductase and to calculate its IC50 value.

Methodology:

-

Reagents and Materials:

-

Recombinant human HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

This compound (test compound)

-

Fluvastatin (positive control)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a series of dilutions of this compound and Fluvastatin in the assay buffer.

-

In a 96-well plate, add the assay buffer, HMG-CoA reductase, and the test or control compound.

-

Initiate the reaction by adding HMG-CoA and NADPH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Cellular Cholesterol Biosynthesis Assay

Objective: To assess the effect of this compound on de novo cholesterol synthesis in a cellular context.

Methodology:

-

Cell Line:

-

HepG2 (human hepatoma cell line) or a similar cell line with a robust cholesterol biosynthesis pathway.

-

-

Procedure:

-

Culture HepG2 cells to near confluence.

-

Treat the cells with varying concentrations of this compound or Fluvastatin for a specified period (e.g., 24 hours).

-

Add [¹⁴C]-acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized cholesterol.

-

Lyse the cells and extract the lipids.

-

Separate the lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesterol using a scintillation counter.

-

Determine the effect of the compound on cholesterol synthesis relative to a vehicle control.

-

Experimental Workflow

Caption: A proposed experimental workflow for the comprehensive mechanistic characterization of this compound.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the expected pharmacological parameters for Fluvastatin and this compound, which would be populated with data from the aforementioned experiments.

| Parameter | Fluvastatin | This compound |

| HMG-CoA Reductase IC50 | ~8 nM[5] | To be determined |

| Inhibition of Cholesterol Biosynthesis (EC50) | To be determined | To be determined |

| Primary Metabolizing Enzyme | CYP2C9[6] | To be determined |

| Known Biological Role | Active Drug | Impurity/Metabolite |

Conclusion and Future Directions

While this compound is currently classified as an impurity of Fluvastatin, its structural similarity to the parent drug strongly suggests a shared mechanism of action centered on the inhibition of HMG-CoA reductase. The presence of the 5-keto group is the primary structural variant, which is likely to modulate the binding affinity and inhibitory potency. The definitive elucidation of its pharmacological profile requires rigorous experimental investigation as outlined in this guide. Such studies are not only crucial for a comprehensive understanding of the safety and quality of Fluvastatin but also hold the potential to uncover novel structure-activity relationships within the statin class of compounds, which could inform the design of future lipid-lowering agents.

References

- 1. Preclinical activity of fluvastatin-loaded self-nanoemulsifying delivery system against breast cancer models: Emphasis on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. allmpus.com [allmpus.com]

- 4. ijnrd.org [ijnrd.org]

- 5. ClinPGx [clinpgx.org]

- 6. Fluvastatin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vitro Metabolism of Fluvastatin: Elucidating the Path to 5-Keto Fluvastatin

This guide provides a detailed exploration of the in vitro metabolism of Fluvastatin, with a specific focus on the formation of its oxidative metabolite, 5-Keto Fluvastatin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established metabolic pathways with practical, field-proven methodologies for their investigation.

Introduction: Fluvastatin and its Metabolic Landscape

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor prescribed for the treatment of hypercholesterolemia.[1][2] As a member of the statin class of drugs, it effectively lowers total and LDL cholesterol by inhibiting the rate-limiting step in cholesterol biosynthesis.[1][2] The metabolic fate of Fluvastatin is a critical determinant of its efficacy and potential for drug-drug interactions. Primarily metabolized in the liver, Fluvastatin undergoes extensive biotransformation, with cytochrome P450 (CYP) enzymes playing a central role.[1][3][4]

The major metabolic pathways for Fluvastatin involve hydroxylation and N-deisopropylation.[5][6][7] The principal metabolites identified in in vitro systems, such as human liver microsomes, are 5-hydroxy Fluvastatin, 6-hydroxy Fluvastatin, and N-deisopropyl Fluvastatin.[5][7] Among these, 5-hydroxy Fluvastatin is a key intermediate that can be further oxidized to form 5-Keto Fluvastatin, a known impurity and potential minor metabolite of Fluvastatin.[4][6] Understanding the enzymatic processes that govern the formation of these metabolites is paramount for a comprehensive toxicological and pharmacological assessment of Fluvastatin.

The Enzymatic Machinery: Cytochrome P450 Isoforms in Fluvastatin Metabolism

The biotransformation of Fluvastatin is predominantly mediated by the CYP2C9 isozyme, which is responsible for approximately 50-80% of its metabolic clearance.[1][3][4][5] This enzyme is unique in its ability to generate all three primary metabolites of Fluvastatin.[5]

While CYP2C9 is the primary catalyst, other CYP isoforms contribute to a lesser extent, particularly in the formation of 5-hydroxy Fluvastatin. These include CYP1A1, CYP2C8, CYP2D6, and CYP3A4.[5][7] The involvement of multiple enzymes in the 5-hydroxylation pathway suggests a degree of metabolic redundancy, which can have implications for individual variability in drug response and the potential for drug interactions.

The subsequent oxidation of 5-hydroxy Fluvastatin to 5-Keto Fluvastatin is a less characterized pathway. While the specific enzymes responsible for this conversion have not been definitively identified in the literature, it is plausible that CYP enzymes, or potentially other microsomal enzymes such as alcohol or aldehyde dehydrogenases, are involved. Further investigation is warranted to fully elucidate the enzymatic kinetics of this secondary metabolic step.

Below is a diagram illustrating the proposed metabolic activation of Fluvastatin, highlighting the key enzymatic players.

Quantitative Insights: Kinetic Parameters of Fluvastatin Metabolism

The efficiency of enzymatic reactions is described by kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of an enzyme for its substrate. A lower Km value generally signifies a higher affinity.

The following table summarizes the reported Km values for the formation of Fluvastatin's primary metabolites by various CYP isozymes.

| Enzyme | Metabolite Formed | Apparent Km (µM) | Reference |

| CYP2C9 | Total Metabolites | ~1 | [5] |

| CYP2C8 | 5-hydroxy Fluvastatin | ~2.8 | [5] |

| CYP3A4 | 5-hydroxy Fluvastatin | ~7.1 | [5] |

Note: Kinetic data for the conversion of 5-hydroxy Fluvastatin to 5-Keto Fluvastatin is not currently available in the public domain and represents a key area for future research.

Experimental Protocol: In Vitro Metabolism of Fluvastatin in Human Liver Microsomes

This section provides a detailed, step-by-step protocol for investigating the metabolism of Fluvastatin to its primary metabolites and 5-Keto Fluvastatin using human liver microsomes (HLMs). This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the integrity of the results.

Materials and Reagents

-

Fluvastatin sodium salt

-

5-hydroxy Fluvastatin

-

5-Keto Fluvastatin (as an analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)

Experimental Workflow

The following diagram outlines the key steps in the in vitro metabolism experiment.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of Fluvastatin in a suitable solvent (e.g., methanol or DMSO) and then dilute to the desired starting concentration in the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzymatic activity.

-

Prepare a working solution of the internal standard in acetonitrile.

-

Thaw the pooled HLMs on ice and dilute to the desired protein concentration (e.g., 0.5-1 mg/mL) with cold phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLM suspension and the Fluvastatin working solution. Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a control without Fluvastatin to monitor for interfering peaks.

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling and Reaction Quenching:

-

At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a sufficient volume of ice-cold acetonitrile with the internal standard (a 2:1 or 3:1 ratio of ACN:incubation mix is common).

-

-

Sample Preparation for Analysis:

-

Vortex the quenched samples to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Analytical Methodology: LC-MS/MS for Metabolite Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of Fluvastatin and its metabolites.

Chromatographic Conditions

-

Column: A C18 reversed-phase column is suitable for the separation of Fluvastatin and its metabolites.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common for analytical LC columns.

-

Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for the analysis of Fluvastatin and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Fluvastatin | 412.3 | 224.2 | [1][5] |

| 5-hydroxy Fluvastatin | Propose 428.3 | Propose fragments | - |

| 5-Keto Fluvastatin | Propose 410.2 | Propose fragments | - |

| Internal Standard | - | - | - |

Note: The m/z values for the metabolites are proposed based on their chemical structures and may require optimization during method development. The product ions for the metabolites would need to be determined by infusing the analytical standards into the mass spectrometer.

Conclusion and Future Directions

The in vitro metabolism of Fluvastatin is a complex process primarily driven by CYP2C9, leading to the formation of hydroxylated and N-deisopropylated metabolites. The conversion of the key intermediate, 5-hydroxy Fluvastatin, to 5-Keto Fluvastatin represents a secondary oxidative step that requires further investigation to identify the responsible enzymatic players and to characterize its kinetics.

The methodologies outlined in this guide provide a robust framework for researchers to explore the metabolic fate of Fluvastatin and to further elucidate the formation of 5-Keto Fluvastatin. Such studies are crucial for a comprehensive understanding of the drug's disposition and for the continued safe and effective use of Fluvastatin in the clinic. Future research should focus on identifying the specific enzymes involved in the formation of 5-Keto Fluvastatin and on quantifying its formation in various in vitro and in vivo systems.

References

- 1. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. ClinPGx [clinpgx.org]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of 5-Keto Fluvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Keto Fluvastatin, formally identified as (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid and designated as Fluvastatin EP Impurity D, represents a significant molecule in the landscape of Fluvastatin analysis and quality control. This guide provides a comprehensive technical overview of the discovery, synthesis, and isolation of this key impurity. It delves into the scientific rationale behind the experimental methodologies, offering field-proven insights for researchers and drug development professionals. The content herein is grounded in authoritative references, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 5-Keto Fluvastatin

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor prescribed for the management of hypercholesterolemia. As with any pharmaceutical agent, a thorough understanding of its potential impurities and degradation products is paramount for ensuring safety and efficacy. 5-Keto Fluvastatin has been identified as a process impurity and potential degradation product of Fluvastatin. Its presence in the final drug product must be carefully monitored and controlled to meet stringent regulatory requirements.

This guide will illuminate the pathways to understanding and isolating 5-Keto Fluvastatin, providing a foundational resource for analytical development, quality control, and further research into the stability and metabolism of Fluvastatin.

Discovery of 5-Keto Fluvastatin: A Product of Forced Degradation

The discovery of 5-Keto Fluvastatin is intrinsically linked to the comprehensive stability testing of Fluvastatin. Forced degradation studies, which subject the drug substance to extreme conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products that may form under storage or physiological conditions.

The Rationale Behind Forced Degradation Studies

The primary objective of forced degradation is to generate a "worst-case" scenario of degradation, thereby revealing the intrinsic stability of the drug molecule and elucidating its degradation pathways. This information is critical for the development of stability-indicating analytical methods, which are capable of separating the drug from its degradation products.

Formation of 5-Keto Fluvastatin under Stress Conditions

The generation of 5-Keto Fluvastatin during forced degradation studies likely led to its initial identification and subsequent classification as a specified impurity by pharmacopeias.

Chemical Synthesis of 5-Keto Fluvastatin

The availability of a pure reference standard of 5-Keto Fluvastatin is essential for its accurate quantification in drug samples. While it can be isolated from degraded samples of Fluvastatin, chemical synthesis offers a more controlled and scalable approach. The synthesis of 5-Keto Fluvastatin can be approached through the oxidation of a suitable protected Fluvastatin precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 5-Keto Fluvastatin is illustrated below. The key transformation is the oxidation of the secondary alcohol at the C5 position of the heptenoic acid side chain.

Caption: Retrosynthetic analysis of 5-Keto Fluvastatin.

Synthetic Protocol Outline

A generalized synthetic protocol would involve the following key steps:

-

Protection of the 3-hydroxy and carboxylic acid groups of a suitable Fluvastatin intermediate to prevent unwanted side reactions.

-

Selective oxidation of the 5-hydroxy group to a ketone. Common oxidizing agents for this transformation include Dess-Martin periodinane, Swern oxidation, or chromium-based reagents. The choice of oxidant is critical to avoid over-oxidation or degradation of the indole moiety.

-

Deprotection of the protecting groups to yield 5-Keto Fluvastatin.

It is important to note that a detailed, publicly available, step-by-step synthesis protocol for 5-Keto Fluvastatin is not readily found in the scientific literature. The above outline is based on general organic synthesis principles for similar molecular structures.

Isolation and Purification of 5-Keto Fluvastatin

The isolation of 5-Keto Fluvastatin, either from a forced degradation sample or a synthetic reaction mixture, relies on chromatographic techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for obtaining high-purity material.

Rationale for Chromatographic Method Development

The successful separation of 5-Keto Fluvastatin from Fluvastatin and other related impurities depends on exploiting the subtle differences in their physicochemical properties. The introduction of the keto group in place of a hydroxyl group slightly increases the polarity of the molecule, which can be leveraged for chromatographic separation.

Preparative HPLC Protocol

The following is a representative preparative HPLC protocol for the isolation of 5-Keto Fluvastatin. This protocol is a model and may require optimization based on the specific sample matrix and available instrumentation.

Table 1: Preparative HPLC Parameters for the Isolation of 5-Keto Fluvastatin

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm) | C18 stationary phases provide good retention and selectivity for moderately polar compounds like statins and their impurities. |

| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength. |

| Gradient Elution | A time-based gradient from a lower to a higher percentage of Mobile Phase B | Gradient elution is necessary to resolve compounds with a range of polarities and to elute the target compound in a reasonable time with good peak shape. |

| Flow Rate | 20-40 mL/min (column dependent) | The flow rate is scaled up from analytical methods to accommodate the larger column dimensions. |

| Detection | UV at 242 nm and 305 nm | Fluvastatin and its chromophoric impurities exhibit strong UV absorbance at these wavelengths. |

| Injection Volume | Dependent on sample concentration and column loading capacity | The goal is to load as much sample as possible without compromising resolution. |

Experimental Workflow:

Caption: Experimental workflow for the isolation of 5-Keto Fluvastatin.

Characterization of 5-Keto Fluvastatin

The unambiguous identification and structural confirmation of the isolated 5-Keto Fluvastatin are achieved through a combination of spectroscopic techniques.

Table 2: Key Physicochemical Properties of 5-Keto Fluvastatin

| Property | Value | Source |

| Chemical Name | (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid | [1] |

| Synonyms | Fluvastatin EP Impurity D, 3-Hydroxy-5-keto Fluvastatin | [1][2][3] |

| CAS Number | 1160169-39-0 | [1] |

| Molecular Formula | C₂₄H₂₄FNO₄ | [4] |

| Molecular Weight | 409.46 g/mol | [4] |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which is used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides structural information.

-

Expected [M+H]⁺: m/z 410.1762

-

Key Fragmentation Pathways: The fragmentation of 5-Keto Fluvastatin in MS/MS is expected to involve cleavages adjacent to the keto group and losses of small molecules like water and carbon monoxide from the side chain. The indole moiety is generally more stable and will likely remain intact in major fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful techniques for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorophenyl and indole rings, the isopropyl group, and the protons of the heptenoic acid side chain. The disappearance of the proton signal corresponding to the hydroxyl group at C5 and the appearance of new signals for the methylene protons adjacent to the newly formed ketone are key diagnostic features.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the ketone group (typically in the range of 200-220 ppm), which is absent in the spectrum of Fluvastatin.

Detailed, publicly available NMR and MS spectral data for 5-Keto Fluvastatin are not readily found in the scientific literature. This information is typically proprietary and available in the Certificate of Analysis provided by commercial suppliers of the reference standard.

Conclusion

The discovery and isolation of 5-Keto Fluvastatin are a testament to the rigorous analytical work that underpins modern drug development. As a key impurity of Fluvastatin, a thorough understanding of its formation, synthesis, and purification is essential for ensuring the quality and safety of this widely used medication. This technical guide has provided a comprehensive overview of these aspects, drawing upon established scientific principles and available data. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Spectroscopic Characterization of rac-5-Keto Fluvastatin

Introduction: The Significance of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are not merely a regulatory formality but a cornerstone of ensuring drug safety and efficacy. Fluvastatin, a widely prescribed synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase. During its synthesis and storage, various related substances and degradation products can emerge. Among these is racemic 5-Keto Fluvastatin, identified as Fluvastatin EP Impurity D, a critical process impurity that necessitates precise analytical scrutiny.[1][2][3]

This technical guide provides a comprehensive exploration of the spectroscopic techniques employed to elucidate the structure of rac-5-Keto Fluvastatin. As direct experimental spectra for this specific impurity are not always publicly accessible, this document leverages foundational spectroscopic principles and predictive analysis based on its known chemical structure. This approach offers researchers and drug development professionals a robust framework for the identification and characterization of this and similar pharmaceutical impurities. The methodologies and interpretations presented herein are grounded in established analytical practices, ensuring scientific integrity and providing a validated system for structural confirmation.

Molecular Structure and Key Features

Rac-5-Keto Fluvastatin is a derivative of Fluvastatin where the hydroxyl group at the C5 position of the heptenoic acid side chain is oxidized to a ketone. This seemingly minor modification significantly alters the electronic and structural properties of the side chain, which can be sensitively detected by various spectroscopic methods.

Chemical Name: (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid[4] Molecular Formula: C₂₄H₂₄FNO₄[5][6][7] Molecular Weight: 409.45 g/mol [5][8] CAS Number: 1160169-39-0[5][6][7]

Below is a diagram illustrating the chemical structure of rac-5-Keto Fluvastatin, with key regions highlighted for spectroscopic analysis.

Caption: Chemical structure of rac-5-Keto Fluvastatin.

¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can piece together the molecular framework with high confidence.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of rac-5-Keto Fluvastatin would exhibit characteristic signals corresponding to the aromatic protons of the indole and fluorophenyl rings, the aliphatic protons of the N-isopropyl group, and the protons of the modified heptenoic acid side chain.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.8 | Multiplet | 8H | Aromatic protons (Indole and Fluorophenyl rings) |

| ~ 6.5 - 6.9 | Doublet of doublets | 2H | Vinylic protons (-CH=CH-) |

| ~ 4.6 | Multiplet | 1H | N-CH(CH₃)₂ |

| ~ 4.2 | Multiplet | 1H | -CH(OH)- |

| ~ 2.8 | Multiplet | 2H | -CH₂- adjacent to C=O |

| ~ 2.5 | Multiplet | 2H | -CH₂- adjacent to COOH |

| ~ 1.5 | Doublet | 6H | -CH(CH₃)₂ |

| Broad singlet | 1H | -COOH | |

| Broad singlet | 1H | -OH |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. The presence of the ketone at C5 will cause a significant downfield shift for this carbon compared to the corresponding alcohol in Fluvastatin.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 208 | C=O (Ketone) |

| ~ 175 | C=O (Carboxylic acid) |

| ~ 160 - 164 (d, JCF ≈ 245 Hz) | C-F |

| ~ 110 - 140 | Aromatic and Vinylic carbons |

| ~ 68 | -CH(OH)- |

| ~ 49 | N-CH(CH₃)₂ |

| ~ 45 | -CH₂- adjacent to C=O |

| ~ 40 | -CH₂- adjacent to COOH |

| ~ 22 | -CH(CH₃)₂ |

Experimental Protocol for NMR Data Acquisition

-